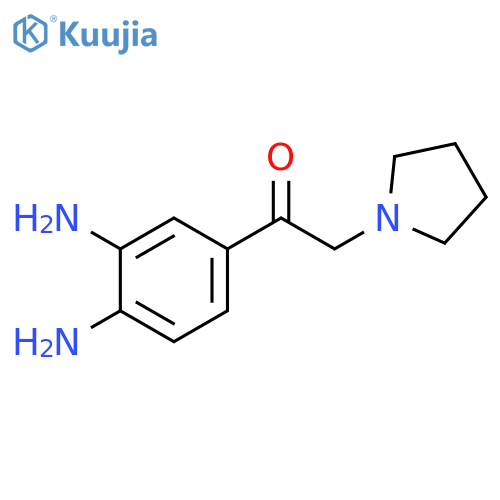Cas no 1216259-23-2 (1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone)

1216259-23-2 structure
商品名:1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone
CAS番号:1216259-23-2
MF:C12H17N3O
メガワット:219.282882452011
MDL:MFCD14536584
CID:2621128
PubChem ID:82052570
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone
- 1216259-23-2
- 1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone
- 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethan-1-one
- AB90507
-
- MDL: MFCD14536584
- インチ: InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2
- InChIKey: OYEXLRRUIOBBRP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 219.137162174Da
- どういたいしつりょう: 219.137162174Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 72.4Ų
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D186225-25mg |
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |
1216259-23-2 | 25mg |
$ 140.00 | 2022-06-05 | ||
| Advanced ChemBlocks | O29391-1G |
1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |
1216259-23-2 | 95% | 1G |
$1,550 | 2023-09-15 | |
| Advanced ChemBlocks | O29391-5G |
1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |
1216259-23-2 | 95% | 5G |
$3,900 | 2023-09-15 | |
| TRC | D186225-50mg |
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |
1216259-23-2 | 50mg |
$ 235.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539668-1g |
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethan-1-one |
1216259-23-2 | 98% | 1g |
¥20021.00 | 2024-08-09 |
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1216259-23-2 (1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
